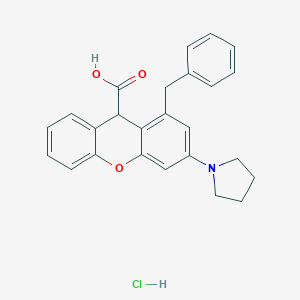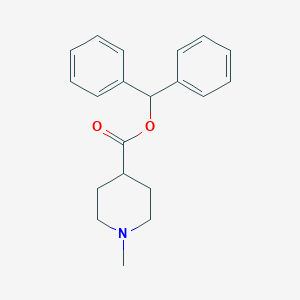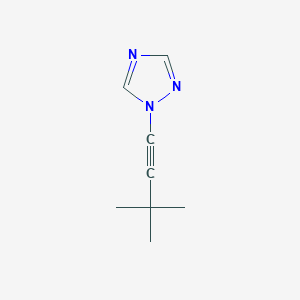
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole, also known as DMBT, is a chemical compound that has gained attention due to its potential applications in scientific research. DMBT is a triazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may inhibit the activity of enzymes by binding to the active site of the enzyme. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that it has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase and to have antitumor activity. However, one limitation of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. One direction is to further investigate the mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. This can help to better understand how 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole inhibits the activity of enzymes and inhibits the growth of cancer cells. Another direction is to investigate the potential therapeutic applications of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the potential use of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole as a cognitive enhancer, due to its ability to inhibit the activity of acetylcholinesterase.
Synthesemethoden
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole can be synthesized using various methods, including the reaction of 3,3-dimethylbut-1-yn-1-ol with hydrazine hydrate, followed by reaction with triethyl orthoformate and acetic anhydride. Another method involves the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate and triethyl orthoformate.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
107611-25-6 |
|---|---|
Produktname |
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole |
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)4-5-11-7-9-6-10-11/h6-7H,1-3H3 |
InChI-Schlüssel |
UXFWVEQKHWDNCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CN1C=NC=N1 |
Kanonische SMILES |
CC(C)(C)C#CN1C=NC=N1 |
Synonyme |
1H-1,2,4-Triazole, 1-(3,3-dimethyl-1-butynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



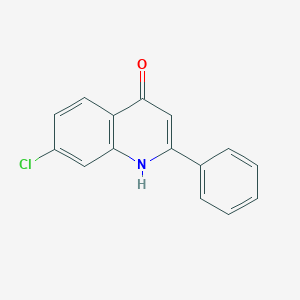
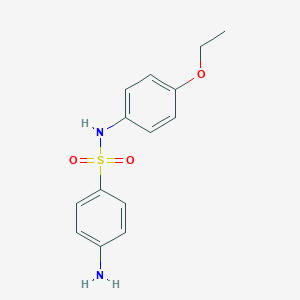
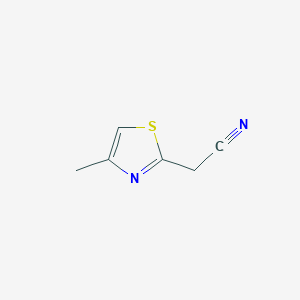
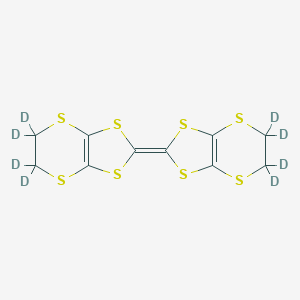
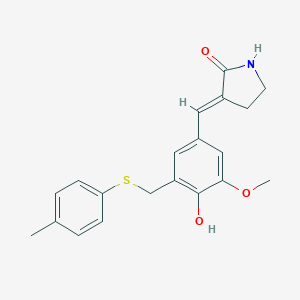
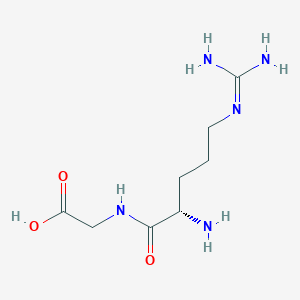
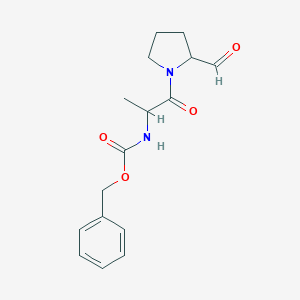
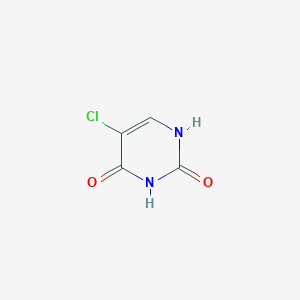
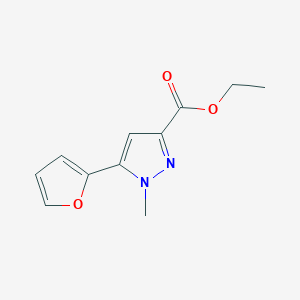
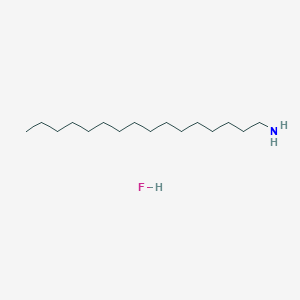

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
